2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
Properties
Molecular Formula |
C30H29N5OS2 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C30H29N5OS2/c1-20-12-17-25-26(18-20)38-29(32-25)22-13-15-23(16-14-22)31-27(36)19-37-30-34-33-28(21-8-4-2-5-9-21)35(30)24-10-6-3-7-11-24/h2,4-5,8-9,12-18,24H,3,6-7,10-11,19H2,1H3,(H,31,36) |
InChI Key |
GPRYPSFBEXFNSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C5CCCCC5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazole core is synthesized through cyclocondensation of cyclohexyl hydrazine with phenyl-substituted amidines. A representative protocol involves:
Thiolation of Triazole
Synthesis of N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Benzothiazole Formation
The 6-methyl-1,3-benzothiazole moiety is prepared via cyclization of 2-amino-4-methylthiophenol with formic acid:
Acetamidation of Benzothiazole-Phenylamine
The benzothiazole is functionalized with an acetamide group via nucleophilic acyl substitution:
-
Reactants : 4-Aminophenyl-6-methyl-1,3-benzothiazole (1.0 eq), acetyl chloride (1.2 eq)
-
Conditions : Dichloromethane, pyridine (base), 0°C → room temperature, 2 hr
Coupling of Intermediates via Sulfanyl-Acetamide Linker
Acetamide Activation
The acetamide intermediate is activated as a bromoacetamide derivative for nucleophilic substitution:
Thiol-Alkylation Reaction
The triazole-thiol undergoes alkylation with bromoacetamide:
-
Reactants : 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq), bromoacetamide derivative (1.05 eq)
-
Conditions : Dimethylformamide (DMF), potassium carbonate (K₂CO₃), 60°C, 4 hr
Optimization Strategies for Industrial Scaling
Catalytic Enhancements
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Triazole Cyclization | Ethanol | 78 | +10% vs. MeOH |
| Thiol-Alkylation | DMF | 60 | +8% vs. THF |
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole or benzothiazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring, using reagents like halogens or alkylating agents
Scientific Research Applications
Structural Representation
The compound's structure features a triazole ring and a benzothiazole moiety, which are key components contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide . For instance:
- Bacterial Resistance : The emergence of multi-drug resistant bacteria necessitates the development of new antimicrobial agents. Compounds with triazole structures have shown promise against various bacterial strains, including Gram-positive and Gram-negative bacteria .
- In vitro Studies : In vitro evaluations have indicated that similar triazole derivatives exhibit significant antibacterial and antifungal activities. For example, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as lipoxygenase . This positions it as a candidate for further development in treating inflammatory diseases.
Anticancer Activity
Research has indicated that compounds containing the triazole and benzothiazole moieties may possess anticancer properties. For example:
- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, showing potential cytotoxic effects and mechanisms of action that warrant further exploration .
- Structure Activity Relationship (SAR) : Understanding the SAR of these compounds can lead to the optimization of their anticancer efficacy, providing a pathway for the development of novel chemotherapeutic agents .
Table: Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Cyclohexane derivative + Phenyltriazole | Base catalysis | Intermediate A |
| 2 | Intermediate A + Sulfonamide | Heat/solvent | Target Compound |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzothiazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound shares a common scaffold with several analogs, differing primarily in triazole substituents (R1, R2) and the acetamide-linked aromatic system. Key structural analogs include:
Physicochemical Implications :
Pharmacological Activity
Anti-Exudative and Anti-Inflammatory Effects
- : Analogs with furan-2-yl or chlorophenyl substituents on the triazole ring demonstrated anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium (8 mg/kg) . The target compound’s cyclohexyl group may prolong half-life but requires empirical validation.
- Anti-Cancer Activity: In , chloro-substituted triazole-thioacetamides showed cytotoxicity against cancer cell lines (e.g., MCF-7).
Spectroscopic and Crystallographic Data
- NMR and UV Spectroscopy : As seen in , triazole and benzothiazole protons resonate at δ 7.0–8.5 ppm in ¹H-NMR, with acetamide NH signals near δ 12 ppm .
- X-ray Crystallography : highlights the planar geometry of triazole-thioacetamide derivatives, stabilized by intramolecular hydrogen bonds. The cyclohexyl group in the target compound likely induces conformational rigidity .
Biological Activity
The compound 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
The molecular formula of this compound is with a molecular weight of approximately 507.65 g/mol. Its structure features a triazole ring linked to a benzothiazole moiety, which is known for its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors including triazole derivatives and benzothiazole compounds. The synthetic pathway often includes steps such as nucleophilic substitution and cyclization reactions. For instance, the thioether formation from mercaptotriazoles is a common method used in synthesizing similar compounds .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens including:
- Candida albicans
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In vitro studies have shown that some derivatives possess strong antifungal activity against Candida species, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 10 - 25 |
| E. coli | 20 - 40 |
| Staphylococcus aureus | 15 - 30 |
Anticancer Activity
The anticancer properties of triazole derivatives have also been documented. Studies reveal that certain compounds demonstrate cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT116 | 1.9 |
| MCF7 | 2.3 |
These values suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin, which has an IC50 of 3.23 µg/mL .
Case Studies
- Antimicrobial Efficacy : A study conducted by Shafiee et al. demonstrated that various triazole derivatives exhibited significant antibacterial activity against multidrug-resistant strains of S. aureus. The study highlighted the potential of these compounds in treating infections caused by resistant bacteria .
- Cytotoxicity Assays : In another research effort, the compound was subjected to cytotoxicity assays against several cancer cell lines. The results indicated that modifications to the triazole structure could enhance its anticancer efficacy, paving the way for new therapeutic strategies against malignancies .
Q & A
Q. Methodology :
- In vivo assays : Administer the compound (e.g., 10 mg/kg dose in rodent models) and compare with reference drugs like diclofenac sodium. Measure parameters such as edema reduction or inflammatory markers (e.g., TNF-α) .
- In vitro models : Use LPS-stimulated macrophages to assess inhibition of prostaglandin E2 (PGE2) or COX-2 expression.
Data interpretation : Normalize results to vehicle controls and apply ANOVA for statistical significance. Address inter-species variability by testing multiple models .
Advanced: How are structure-activity relationships (SAR) analyzed for this compound?
Q. Approach :
- Modify substituents : Synthesize analogs with varied groups (e.g., replacing cyclohexyl with adamantyl or altering benzothiazole methylation).
- Assay comparisons : Test analogs in parallel for biological activity (e.g., IC50 values in enzyme inhibition assays).
- Computational modeling : Use molecular docking to predict interactions with targets (e.g., COX-2 or NF-κB).
Key finding : Bulky hydrophobic groups (e.g., cyclohexyl) enhance membrane permeability, while electron-withdrawing benzothiazole substituents may improve target binding .
Advanced: What computational methods predict its pharmacokinetics or target interactions?
- Quantum chemical calculations : Optimize geometry using DFT (B3LYP/6-31G* basis set) to calculate electronic properties (e.g., HOMO-LUMO gaps).
- Molecular dynamics (MD) : Simulate binding stability with proteins (e.g., 100 ns MD runs in GROMACS).
- ADMET prediction : Use SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier penetration.
Validation : Compare in silico results with experimental data (e.g., LogP vs. HPLC-derived retention times) .
Advanced: How is synthetic yield optimized using design of experiments (DOE)?
Q. DOE framework :
- Variables : Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (DMF vs. dioxane).
- Response surface methodology (RSM) : Identify optimal conditions via a central composite design.
Case study : For analogous triazole-acetamides, DOE increased yields from 45% to 78% by optimizing catalyst (CuI) and reaction time .
Advanced: How to resolve contradictions between in vitro and in vivo activity data?
Q. Strategies :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., via LC-MS/MS). Low in vivo efficacy may stem from rapid clearance.
- Tissue distribution studies : Use radiolabeled compound to assess accumulation in target organs.
- Model selection : Validate in vivo results across multiple species (e.g., murine vs. primate) to address metabolic differences .
Advanced: How to address crystallization challenges for X-ray analysis?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (water:ethanol). Slow evaporation at 4°C often improves crystal quality.
- SHELXL refinement : Use TWIN/BASF commands to handle twinning. Apply restraints for disordered cyclohexyl groups.
- Alternative techniques : If crystals fail, use PXRD or solid-state NMR for polymorph identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
